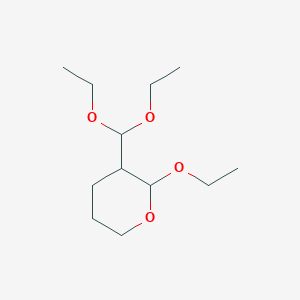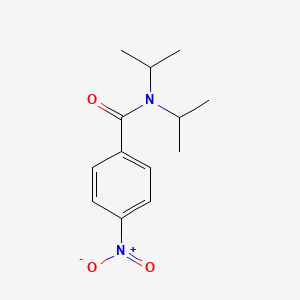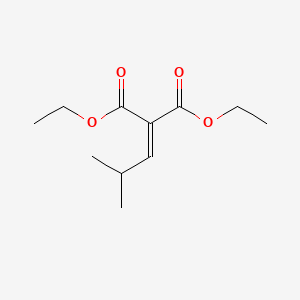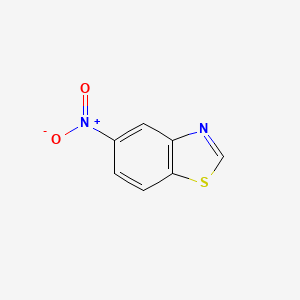
Methyl 4-iodo-3-nitrobenzoate
Vue d'ensemble
Description
Methyl 4-iodo-3-nitrobenzoate is an organic compound with the molecular formula C8H6INO4. It is a derivative of benzoic acid, characterized by the presence of an iodine atom and a nitro group on the benzene ring. This compound is commonly used as a pharmaceutical intermediate and in various chemical research applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 4-iodo-3-nitrobenzoate can be synthesized through a multi-step process involving the nitration of methyl 4-iodobenzoate. The nitration reaction typically involves the use of concentrated nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods
In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization to achieve the desired purity and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency in production .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-iodo-3-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the iodine atom is replaced by a boronic acid derivative to form carbon-carbon bonds.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Reduction: The major product is methyl 4-amino-3-nitrobenzoate.
Substitution: Depending on the nucleophile, products such as methyl 4-azido-3-nitrobenzoate or methyl 4-cyano-3-nitrobenzoate can be formed.
Coupling Reactions: The major products are various substituted benzoates with new carbon-carbon bonds.
Applications De Recherche Scientifique
Methyl 4-iodo-3-nitrobenzoate is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Material Science: The compound is used in the development of new materials with specific properties.
Chemical Research: It is employed in studies involving reaction mechanisms and the development of new synthetic methodologies
Mécanisme D'action
The mechanism of action of methyl 4-iodo-3-nitrobenzoate involves its reactivity towards various chemical reagents. The nitro group is an electron-withdrawing group, making the benzene ring more susceptible to nucleophilic attack. The iodine atom, being a good leaving group, facilitates substitution reactions. In coupling reactions, the palladium catalyst facilitates the formation of carbon-carbon bonds through oxidative addition and reductive elimination steps .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-iodobenzoate: Lacks the nitro group, making it less reactive in certain types of reactions.
Methyl 3-nitrobenzoate: Lacks the iodine atom, limiting its use in coupling reactions.
Methyl 4-bromo-3-nitrobenzoate: Similar structure but with a bromine atom instead of iodine, which can affect the reactivity and reaction conditions
Uniqueness
Methyl 4-iodo-3-nitrobenzoate is unique due to the presence of both the iodine atom and the nitro group, which confer distinct reactivity patterns. The iodine atom allows for efficient coupling reactions, while the nitro group enhances the compound’s electrophilicity, making it a valuable intermediate in various synthetic applications .
Propriétés
IUPAC Name |
methyl 4-iodo-3-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6INO4/c1-14-8(11)5-2-3-6(9)7(4-5)10(12)13/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCMBIQRYVKITCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)I)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6INO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50305133 | |
| Record name | methyl 4-iodo-3-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50305133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89976-27-2 | |
| Record name | 89976-27-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169203 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | methyl 4-iodo-3-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50305133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details










Synthesis routes and methods V
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of using Methyl 4-iodo-3-nitrobenzoate in the synthesis of 4-Iodo-3-nitrobenzamide?
A1: The research article [] describes a method for preparing 4-Iodo-3-nitrobenzamide using this compound as the starting material. This method utilizes an aminolysis reaction with ammonia gas or ammonia water, offering a simple and efficient route with mild reaction conditions. This results in a high yield (over 80%) and high purity (at least 99.5% by HPLC) of the desired 4-Iodo-3-nitrobenzamide product.
Q2: Are there alternative methods to synthesize 4-Iodo-3-nitrobenzamide?
A2: While the provided research article [] focuses on using this compound, alternative synthetic routes to 4-Iodo-3-nitrobenzamide might exist. Exploring different starting materials, reagents, and reaction conditions could potentially lead to alternative synthesis methods. Further research and literature review would be necessary to identify and compare such alternatives.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-{[(4-Ethoxyphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B1296487.png)








